![molecular formula C20H23NO B14321908 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- CAS No. 110829-93-1](/img/structure/B14321908.png)
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-one, 1-phenyl-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-
Uniqueness
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is unique due to the presence of the diethylamino group and the methyl group on the phenyl rings. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
110829-93-1 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO/c1-4-21(5-2)19-13-8-17(9-14-19)10-15-20(22)18-11-6-16(3)7-12-18/h6-15H,4-5H2,1-3H3 |
Clé InChI |
GOHYMFVFZLTJER-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


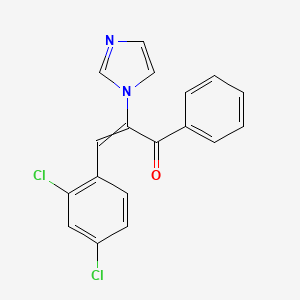
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
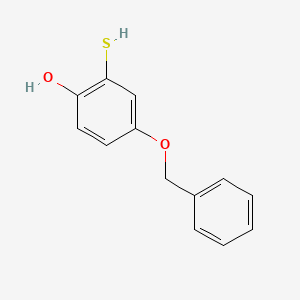
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
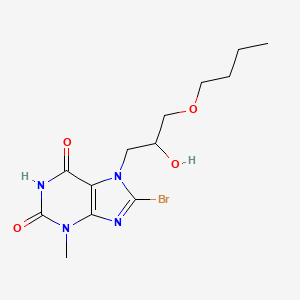
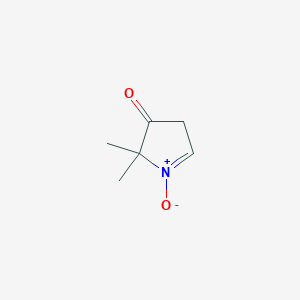
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)

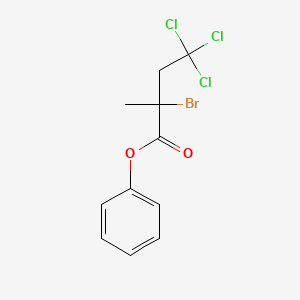
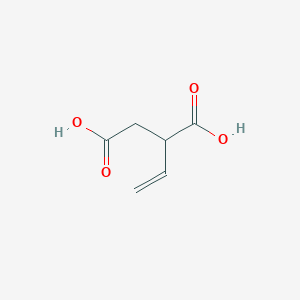
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
